2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide typically involves the reaction of 4-phenylthiazole-2-amine with ethanethioamide under specific conditions. One common method includes:
Starting Materials: 4-phenylthiazole-2-amine and ethanethioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Solvents: DMF, DMSO, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell wall synthesis in microbes.
Comparison with Similar Compounds
Similar Compounds
4-phenylthiazole-2-amine: A precursor in the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide.
2-phenylthiazole: Another thiazole derivative with similar biological activities.
Benzothiazole derivatives: Compounds with a benzene ring fused to a thiazole ring, exhibiting similar antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its ethanethioamide group provides additional reactivity, allowing for further functionalization and derivatization .
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYYFONFBSKVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.